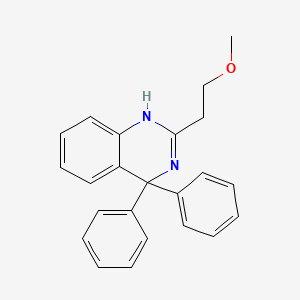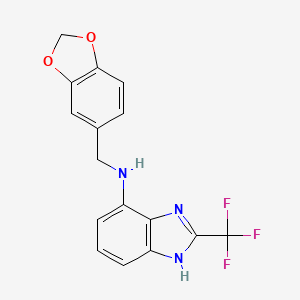![molecular formula C19H19N3O4 B11061193 4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazolo[3,4-b]pyridin-6-one core with a 2,3-dimethoxyphenyl and a 2-furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds such as 2-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)acetamide . This intermediate is then subjected to cyclization reactions under controlled conditions to form the final pyrazolo[3,4-b]pyridin-6-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has shown promise in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. Research has shown that derivatives of this compound can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds share the core structure and have been studied for their anticancer properties.
2-(3,4-Dimethoxyphenyl)-N-(2-furylmethyl)acetamide: An intermediate in the synthesis of the target compound, it shares some structural similarities.
Uniqueness
What sets 4-(2,3-dimethoxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one apart is its combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells makes it a particularly interesting compound for further research and development.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-7-3-6-13(18(16)25-2)14-9-17(23)21-19-15(14)10-20-22(19)11-12-5-4-8-26-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
HTNNWGRRVAJUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061113.png)
![4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B11061115.png)
![6-(4-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061116.png)
![3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
![4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile](/img/structure/B11061130.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061138.png)
![1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11061143.png)
![6-(4-Chlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061159.png)
![1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11061165.png)

![[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11061171.png)

![6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide](/img/structure/B11061181.png)

